1-[5-[2-(5-Methylfuran-2-yl)azepane-1-carbonyl]thiophen-3-yl]ethanone
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Overview
Description
1-[5-[2-(5-Methylfuran-2-yl)azepane-1-carbonyl]thiophen-3-yl]ethanone is a complex organic compound that features a unique structure combining furan, azepane, and thiophene moieties
Preparation Methods
The synthesis of 1-[5-[2-(5-Methylfuran-2-yl)azepane-1-carbonyl]thiophen-3-yl]ethanone involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 5-Methylfuran-2-yl and azepane derivatives.
Acylation Reaction: The azepane derivative undergoes acylation with 5-Methylfuran-2-yl to form an intermediate compound.
Thiophene Introduction: The intermediate is then reacted with a thiophene derivative under specific conditions to yield the final product.
Industrial production methods for such complex compounds typically involve optimization of reaction conditions, including temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-[5-[2-(5-Methylfuran-2-yl)azepane-1-carbonyl]thiophen-3-yl]ethanone can undergo various chemical reactions:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiophene rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[5-[2-(5-Methylfuran-2-yl)azepane-1-carbonyl]thiophen-3-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[5-[2-(5-Methylfuran-2-yl)azepane-1-carbonyl]thiophen-3-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its unique structure.
Comparison with Similar Compounds
1-[5-[2-(5-Methylfuran-2-yl)azepane-1-carbonyl]thiophen-3-yl]ethanone can be compared with other similar compounds such as:
2-Acetyl-5-methylfuran: This compound shares the furan moiety but lacks the azepane and thiophene rings, making it less complex.
5-Methyl-2-acetylfuran: Similar to 2-Acetyl-5-methylfuran, it is simpler and used primarily in flavor and fragrance industries.
Thiophene derivatives: Compounds like 2-acetylthiophene share the thiophene ring but differ in their overall structure and applications.
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-[2-(5-methylfuran-2-yl)azepane-1-carbonyl]thiophen-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-12-7-8-16(22-12)15-6-4-3-5-9-19(15)18(21)17-10-14(11-23-17)13(2)20/h7-8,10-11,15H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGXVEQZTHPCFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CCCCCN2C(=O)C3=CC(=CS3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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